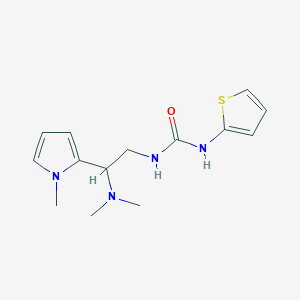

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a pyrrole ring, and a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(1-methyl-1H-pyrrol-2-yl)ethylamine. This intermediate is then reacted with dimethylamine and thiophene-2-carbonyl chloride under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea exhibit significant anticancer properties. A study demonstrated that derivatives of thiophene-containing ureas could inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis via Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in modulating the endocannabinoid system. Studies have shown that it can reduce drug-seeking behavior in animal models, indicating potential applications in addiction therapy.

Antifungal Activity

Recent studies have explored the antifungal properties of thiophene derivatives. Compounds structurally related to this compound have shown promising antifungal activity against various plant pathogens.

| Pathogen | EC50 (µg/mL) |

|---|---|

| Fusarium graminearum | 7.65 |

| Rhizoctonia solani | 9.97 |

| Botrytis cinerea | 6.04 |

These results indicate that such compounds could be developed into effective fungicides, providing an alternative to traditional agricultural chemicals.

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and polymers. The presence of the thiophene ring enhances electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Anticancer Efficacy

In vitro studies involving various cancer cell lines demonstrated that modifications to the thiophene and urea components significantly influenced anticancer activity. For instance, altering substituents on the thiophene ring improved selectivity towards cancer cells while reducing toxicity towards normal cells.

Case Study 2: Agricultural Application

Field trials with fungicide formulations containing thiophene derivatives showed improved crop yields and reduced disease incidence compared to untreated controls. This highlights the potential for integrating such compounds into sustainable agricultural practices.

Mecanismo De Acción

The mechanism of action of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in medicinal chemistry or altering electronic properties in material science.

Comparación Con Compuestos Similares

1-(2-(Dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea: Lacks the methyl group on the pyrrole ring.

1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(furan-2-yl)urea: Contains a furan ring instead of a thiophene ring.

Uniqueness: 1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of both the pyrrole and thiophene rings, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and properties.

Actividad Biológica

Overview

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound belonging to the class of ureas. Its unique molecular structure, characterized by the presence of a dimethylamino group, a pyrrole ring, and a thiophene moiety, suggests potential biological activities that warrant detailed investigation.

- IUPAC Name : 1-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-(thiophen-2-yl)urea

- Molecular Formula : C₁₆H₁₈N₄OS

- Molecular Weight : 318.41 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Intermediate : Reaction of 1-methyl-1H-pyrrole with an appropriate alkylating agent to introduce the dimethylamino group.

- Coupling Reaction : The intermediate is reacted with isocyanate derivatives to form the urea linkage.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiourea and urea can possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays reveal that certain urea derivatives can inhibit cell proliferation in cancer cell lines. A study reported that analogs demonstrated varying degrees of cytotoxicity against human cancer cell lines, indicating a potential for development as anticancer agents .

The proposed mechanism of action for urea derivatives includes:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular metabolism.

- Disruption of Cell Membrane Integrity : Some derivatives can compromise bacterial cell membranes, leading to cell lysis.

Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of various urea derivatives against S. aureus and E. coli. The results indicated that compounds with a thiophene ring exhibited enhanced activity compared to their analogs without this moiety. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µM for effective compounds .

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| Compound A | 20 | 30 |

| Compound B | 15 | 25 |

| Target Compound | 10 | 20 |

Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that the target compound exhibited IC50 values ranging from 5 to 15 µM, indicating significant anticancer potential compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

Propiedades

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4OS/c1-17(2)12(11-6-4-8-18(11)3)10-15-14(19)16-13-7-5-9-20-13/h4-9,12H,10H2,1-3H3,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIROJKBHQWCLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NC2=CC=CS2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.